molecular formula C13H20N2 B13294607 (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine

Cat. No.: B13294607
M. Wt: 204.31 g/mol
InChI Key: KMVFJVIXEVDUIX-UHFFFAOYSA-N
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Description

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is a secondary amine featuring two distinct substituents: a hex-5-en-2-yl group (a six-carbon chain with a double bond at position 5) and a 1-(pyridin-2-yl)ethyl group. The pyridin-2-yl moiety introduces aromaticity and electron-withdrawing properties, while the hexenyl chain contributes hydrophobicity. This compound’s structural hybridity makes it relevant for applications in medicinal chemistry, particularly as a precursor for ligands or bioactive molecules targeting heterocyclic recognition sites .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)hex-5-en-2-amine

InChI

InChI=1S/C13H20N2/c1-4-5-8-11(2)15-12(3)13-9-6-7-10-14-13/h4,6-7,9-12,15H,1,5,8H2,2-3H3

InChI Key

KMVFJVIXEVDUIX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC(C)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Pyridin-2-yl)ethylamine Core

A fundamental intermediate in the synthesis of (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is 1-(pyridin-2-yl)ethylamine (also known as 2-(1-aminoethyl)pyridine). This compound can be synthesized efficiently from 2-acetylpyridine through a two-step process involving oxime formation followed by reduction:

  • Step 1: 2-Acetylpyridine reacts with hydroxylamine hydrochloride in methanol under basic conditions (potassium carbonate) at room temperature for 4 hours to form the oxime intermediate.
  • Step 2: The oxime is reduced using zinc powder and ammonium chloride at room temperature overnight to yield 1-(pyridin-2-yl)ethylamine.

The crude product is extracted with dichloromethane after basification and purified to afford the amine with a yield of approximately 90%.

Step Reagents & Conditions Outcome
1 2-Acetylpyridine, hydroxylamine hydrochloride, potassium carbonate, MeOH, 20°C, 4 h Oxime intermediate formation
2 Zinc powder, ammonium chloride, 20°C, overnight Reduction to 1-(pyridin-2-yl)ethylamine, 90% yield

Functionalization with Hex-5-en-2-yl Group

While direct literature on the exact attachment of the hex-5-en-2-yl substituent to 1-(pyridin-2-yl)ethylamine is limited, general synthetic strategies for similar amine functionalizations can be adapted:

  • Reductive amination: The hex-5-en-2-one or hex-5-en-2-aldehyde can be reacted with 1-(pyridin-2-yl)ethylamine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or borane complexes to form the secondary amine.
  • Alkylation: Alternatively, alkylation of the amine nitrogen with a suitable hex-5-en-2-yl halide under basic conditions may provide the desired product.

Advanced Synthetic Routes Involving Pyridinyl Amines

More complex synthetic routes involving substituted pyridin-2-yl amines are reported in medicinal chemistry literature, including multistep procedures with imidazo[1,2-a]pyridine intermediates and palladium-catalyzed cross-coupling reactions. These methods involve:

  • Condensation of substituted pyridin-2-amines with aldehydes and isocyanides under acidic conditions to form imidazo[1,2-a]pyridine derivatives.
  • Subsequent functionalization via Pd-catalyzed amination or alkylation reactions.
  • Reduction of amides to amines using borane reagents.

Chemical Reactions Analysis

Types of Reactions

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog 1: (Hex-5-en-2-yl)[3-(1H-imidazol-1-yl)propyl]amine

Key Differences :

  • Heterocycle : Replaces the pyridin-2-yl group with an imidazole ring.
  • Linker : Uses a propyl spacer (vs. ethyl in the target compound).
  • Molecular Weight : 207.32 g/mol (C₁₂H₂₁N₃) vs. an estimated ~209 g/mol for the target compound .

Implications :
The imidazole analog may exhibit enhanced solubility due to the polar imidazole ring but reduced aromatic π-stacking capability compared to pyridine.

Structural Analog 2: 1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine

Key Differences :

  • Pyridine Position : Pyridin-4-yl (para-substituted) vs. pyridin-2-yl (ortho-substituted).
  • Backbone : Incorporates a pyrazole ring instead of a hexenyl chain.
  • Molecular Weight : 188.23 g/mol (C₁₀H₁₂N₄) .

The pyrazole ring introduces additional hydrogen-bonding sites.

Structural Analog 3: 6-(2-{3-Fluoro-5-[3-(Methylamino)prop-1-yn-1-yl]phenyl}ethyl)-4-methylpyridin-2-amine

Key Differences :

  • Substituents : Features a fluorinated phenyl group and a methylpyridine core.
  • Linker : Ethyl spacer with a propargylamine side chain.
  • Molecular Weight : 337.37 g/mol (C₁₈H₂₀FN₃) .

The target compound lacks such functional versatility but may exhibit greater hydrophobicity.

Structural Analog 4: [2-(4-(Pyridin-2-yl)piperazin-1-yl)ethyl]amine

Key Differences :

  • Backbone : Includes a piperazine ring, increasing rigidity.
  • Substituents : Pyridin-2-yl group retained but embedded in a piperazine-ethylamine framework.
  • Synthetic Route : Likely synthesized via nucleophilic substitution or reductive amination .

Implications :
Piperazine introduces basicity and conformational restraint, which could enhance receptor selectivity compared to the flexible hexenyl chain in the target compound.

Data Table: Comparative Analysis of Key Properties

Property Target Compound Imidazole Analog Pyridin-4-yl Pyrazole Fluorinated Pyridine
Molecular Formula C₁₃H₁₉N₃ (estimated) C₁₂H₂₁N₃ C₁₀H₁₂N₄ C₁₈H₂₀FN₃
Molecular Weight (g/mol) ~209 207.32 188.23 337.37
Key Heterocycle Pyridin-2-yl Imidazol-1-yl Pyridin-4-yl Pyridin-2-yl
Polarity Moderate (pyridine + hexenyl) High (imidazole) Moderate (pyridine + pyrazole) Low (fluorinated phenyl)
Potential Applications Ligand synthesis, bioactivity Enzyme inhibitors Kinase inhibitors CNS therapeutics

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for imidazole analogs, involving alkylation of primary amines with halide-containing intermediates .
  • Solubility Challenges : The hexenyl chain may reduce aqueous solubility compared to imidazole or piperazine derivatives, necessitating formulation optimization .

Biological Activity

The compound (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is a pyridine-based amine that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure

The structure of this compound consists of a hexene chain linked to a pyridine ring through an ethyl group. This unique configuration contributes to its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse effects including:

  • Antimicrobial Activity : The compound may inhibit the growth of certain bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

Activity Type Description
AntimicrobialPotential inhibition of bacterial growth, particularly against Gram-positive bacteria.
AnticancerInduces cytotoxic effects in cancer cell lines, possibly through apoptosis pathways.
NeuroprotectiveSome studies suggest protective effects on neuronal cells from oxidative stress or damage.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds that share structural similarities with this compound. For instance:

  • Antimicrobial Studies : A study on related pyridine derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the pyridine structure can enhance bioactivity .
  • Cytotoxicity Assays : In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of mitochondrial pathways .
  • Neuroprotective Effects : Research indicates that some pyridine-based compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that variations in the pyridine moiety and alkyl chain length significantly affect biological activity.

Compound Name Structure Features Unique Properties
(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]aminePyridine ring with hexene chainEnhanced neuroprotective effects
(Hex-5-en-2-yl)[1-(pyridin-3-yl)ethyl]amineSimilar structure with different pyridine positionNotable antibacterial properties
(Hexanoyl)pyridinePyridine ring with a hexanoyl groupPotential use in drug delivery systems

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the hex-5-en-2-yl moiety with a pyridin-2-ethylamine precursor. Key steps include:

  • Amine alkylation : Reacting a pyridin-2-yl ethylamine derivative with a hex-5-en-2-yl halide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for introducing unsaturated bonds, similar to methods used in pyridin-2-yl derivatives .
  • Optimization : Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to suppress side reactions .

Q. What characterization techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify the hex-5-enyl double bond (δ 5.0–5.8 ppm) and pyridin-2-yl aromatic protons (δ 7.2–8.6 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the hex-5-enyl group .
  • Moisture control : Use desiccants (e.g., silica gel) in storage vials to avoid hydrolysis of the amine .

Q. What purification strategies are effective post-synthesis?

  • Methodological Answer :

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to separate stereoisomers .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize stereochemical impurities?

  • Methodological Answer :

  • Chiral catalysts : Employ enantioselective catalysts (e.g., BINAP-Pd complexes) during alkylation to control chirality .
  • Temperature modulation : Lower temperatures (0–4°C) reduce racemization in amine intermediates .
  • Analytical monitoring : Chiral HPLC or circular dichroism (CD) to track enantiomeric excess .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer :

  • Variable analysis : Systematically test solvent polarity (e.g., DMF vs. THF), base strength (e.g., NaH vs. K₂CO₃), and catalyst loading (e.g., 1–5 mol% Pd) to identify yield-limiting factors .
  • Mechanistic studies : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and side reactions .

Q. What mechanistic insights explain the reactivity of the amine group in this compound?

  • Methodological Answer :

  • Base sensitivity : The pyridin-2-yl nitrogen enhances acidity of adjacent protons, facilitating HCl elimination under basic conditions (e.g., Appel salt reactions) .
  • Coordination effects : Pyridin-2-yl can coordinate with sulfur in dithiazole intermediates, stabilizing transition states .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Docking studies : Use software (e.g., AutoDock Vina) with protein targets (e.g., enzymes with pyridine-binding sites) based on InChI/SMILES descriptors .
  • MD simulations : Simulate ligand-receptor binding stability using force fields (e.g., AMBER) for 100+ ns trajectories .

Notes

  • Contradictions : Discrepancies in yields may arise from solvent purity or catalyst deactivation; rigorous degassing of solvents is recommended .
  • Advanced Tools : Synchrotron XRD or cryo-EM could resolve ambiguous stereochemistry in crystalline forms .

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